1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
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Overview
Description
1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is a complex organic compound that features a piperidine ring, a boronic ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the boronic ester or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized boronic esters, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds .
Mechanism of Action
The mechanism of action of 1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperidine and sulfonamide groups contribute to its binding affinity and specificity for certain receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester structure but lacks the piperidine and sulfonamide groups.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a piperidine ring and boronic ester but differs in the functional groups attached .
Uniqueness
1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is unique due to its combination of a boronic ester, piperidine ring, and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C19H31BN2O4S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C19H31BN2O4S/c1-15(22-12-7-6-8-13-22)27(23,24)21-17-11-9-10-16(14-17)20-25-18(2,3)19(4,5)26-20/h9-11,14-15,21H,6-8,12-13H2,1-5H3 |
InChI Key |
PCOBREYKWGMGKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)N3CCCCC3 |
Origin of Product |
United States |
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